Naftopidil dihydrochloride
CAS No.: 57149-08-3
Cat. No.: VC20739505
Molecular Formula: C24H29ClN2O3
Molecular Weight: 428.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57149-08-3 |
---|---|
Molecular Formula | C24H29ClN2O3 |
Molecular Weight | 428.9 g/mol |
IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H |
Standard InChI Key | VQAAEWMEVIOHTJ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl |
Appearance | Powder |
Chemical and Physical Properties
Naftopidil dihydrochloride is chemically designated as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(1-naphthalenyloxy)-2-propanol dihydrochloride. It was originally developed by Boehringer Mannheim in Germany . The compound has specific physical and chemical characteristics that define its pharmaceutical profile.
Basic Properties
The following table presents the fundamental chemical and physical properties of naftopidil dihydrochloride:
Property | Value |
---|---|
Chemical Formula | C24H28N2O3 (base form) |
Molecular Weight | 392.49 g/mol (base form) |
CAS Number | 57149-07-2 |
Physical Appearance | Off-white solid |
Melting Point | 127°C |
Boiling Point | 517.2°C (estimated) |
Density | 1.1592 (estimated) |
Refractive Index | 1.6300 (estimated) |
Solubility | >10 mg/mL in methanol |
pKa | 14.01±0.20 (predicted) |
Source: Compiled from chemical database information
Structural Characteristics
Naftopidil dihydrochloride features a piperazine ring with a 2-methoxyphenyl substituent, connected to a propanol chain that bears a naphthalenyloxy group. This structural configuration contributes to its selective binding to adrenergic receptors and its pharmacological activity .
Pharmacological Mechanism
The therapeutic effects of naftopidil dihydrochloride stem from its distinctive pharmacological profile, particularly its interaction with specific adrenergic receptor subtypes.
Receptor Binding Profile
Naftopidil exhibits a characteristic binding pattern to alpha-1 adrenergic receptor subtypes that distinguishes it from other agents in its class:
Receptor Subtype | Binding Affinity | Comparison |
---|---|---|
α1D-adrenergic receptor | Higher affinity | 3× greater affinity than for α1A |
α1A-adrenergic receptor | Lower affinity | 3× lower affinity than for α1D |
This binding profile contrasts with other alpha-blockers such as tamsulosin, which has a threefold higher affinity for α1A than α1D, and silodosin, which has a 56-fold higher affinity for α1A than α1D .
Additional Pharmacological Effects
Beyond its primary alpha-adrenergic antagonism, naftopidil dihydrochloride has been reported to demonstrate:
-
5-HT1A agonistic activity
-
Weak calcium antagonistic properties
-
Inhibitory effect on C-fiber afferents, potentially increasing bladder capacity
Clinical Applications
Naftopidil dihydrochloride has established clinical applications, primarily in the field of urology.
Primary Indications
The compound is primarily indicated for:
-
Treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH)
-
Management of dysuria in patients with prostatic enlargement
Mechanism of Therapeutic Action
The therapeutic efficacy of naftopidil dihydrochloride in managing urinary symptoms is attributed to several physiological mechanisms:
-
Relaxation of prostatic smooth muscle through α1A-adrenergic receptor blockade, reducing urethral resistance
-
Inhibition of α1D-adrenergic receptors in the detrusor muscle and spinal cord, potentially improving symptoms of detrusor overactivity
-
Modulation of the micturition reflex through effects on α1D-adrenergic receptors present on urothelial cells
-
Inhibitory effect on C-fiber afferents, which may contribute to improved bladder capacity
These mechanisms collectively address both the obstructive and irritative components of lower urinary tract symptoms.
Clinical Studies and Efficacy
Multiple clinical investigations have evaluated the efficacy of naftopidil dihydrochloride in the management of urinary symptoms.
Dose-Finding Studies
A late phase II clinical study conducted in Japan investigated the optimal dosage of naftopidil. The study employed a dose-escalation protocol:
-
Baseline: 1-week placebo run-in period
-
Initial phase: 25 mg/day for 2 weeks
-
Intermediate phase: 50 mg/day for 2 weeks
-
Extended phase: 75 mg/day for an additional 2 weeks (for patients with insufficient response to 50 mg/day)
The results demonstrated dose-dependent improvements in lower urinary tract symptoms and maximum flow rate (Qmax), establishing the therapeutic dosage range.
Comparative Studies
A randomized clinical study compared the efficacy of naftopidil with tamsulosin in the management of LUTS due to BPH. The study design included:
-
Two treatment groups: naftopidil (50 mg) and tamsulosin (0.4 mg)
-
Assessment parameters: International Prostate Symptom Score (IPSS), quality of life (QoL) score, maximum urinary flow rate (Qmax)
Another comparative crossover study assessed the sequential use of naftopidil and tamsulosin:
-
Naftopidil-to-tamsulosin group (N-T): 50 mg/day naftopidil for 8 weeks (25 mg/day for first 2 weeks) followed by 0.2 mg/day tamsulosin for 8 weeks
-
Tamsulosin-to-naftopidil group (T-N): 0.2 mg/day tamsulosin for 8 weeks followed by 50 mg/day naftopidil for 8 weeks (25 mg/day for first 2 weeks)
The withdrawal rates were 28% in the N-T group and 34% in the T-N group, with no significant difference in adverse event incidence (3% versus 2%).
Blood Pressure Effects
A prospective, open-label study specifically investigated the effect of naftopidil on blood pressure in normotensive and hypertensive patients with BPH:
-
Study population: 90 normotensive patients and 28 hypertensive patients
-
Treatment arms: naftopidil 50 mg or 75 mg once-daily for 12 weeks
-
Primary outcomes: Changes in systolic/diastolic blood pressure and total IPSS at 4 and 12 weeks
-
Secondary outcomes: Adverse events, obstructive/irritative subscores, QoL score, Qmax, and patient satisfaction
This study provided valuable insights into the cardiovascular safety profile of naftopidil in different patient populations.
Species | Route | LD50 Value |
---|---|---|
Mice | Oral | 1.3 g/kg |
Rats | Oral | 6.4 g/kg |
Source: Toxicity data reported by Himmel
Special Populations
In the blood pressure study, specific attention was given to hypertensive patients to evaluate any differential safety concerns in this population. The safety profile in this subgroup provided important information for clinical decision-making in patients with comorbid hypertension and BPH .
Comparison with Other Alpha-Blockers
Naftopidil dihydrochloride can be distinguished from other alpha-blockers used in BPH management based on its receptor selectivity profile.
Receptor Selectivity Comparison
The following table illustrates the differential receptor selectivity of naftopidil and other alpha-blockers:
Alpha-Blocker | α1A:α1D Selectivity Ratio | Primary Receptor Target |
---|---|---|
Naftopidil | 1:3 (favors α1D) | α1D-adrenergic receptor |
Tamsulosin | 3:1 (favors α1A) | α1A-adrenergic receptor |
Silodosin | 56:1 (favors α1A) | α1A-adrenergic receptor |
This differential selectivity may explain the potential advantages of naftopidil in addressing both obstructive and irritative urinary symptoms, as the α1D-adrenergic receptor subtype is implicated in detrusor overactivity associated with bladder outlet obstruction .
Clinical Differentiation
The randomized clinical study comparing naftopidil (50 mg) with tamsulosin (0.4 mg) proposed that naftopidil may offer superior efficacy with fewer side effects, potentially due to its distinct receptor selectivity profile . This hypothesis is based on the rationale that targeting the α1D-adrenergic receptor may provide additional benefits for the irritative component of lower urinary tract symptoms.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume